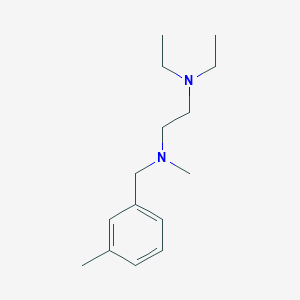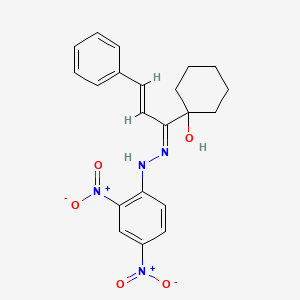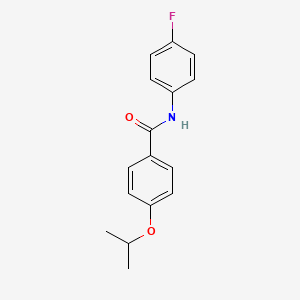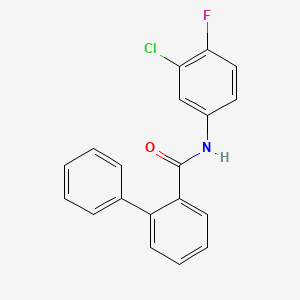![molecular formula C17H13ClN2O2S B5799271 {2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)
{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is also known as CTAA and has been found to exhibit various biological activities, including anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The exact mechanism of action of CTAA is not fully understood. However, it is believed that CTAA exerts its biological activities by modulating various signaling pathways in cells. For example, CTAA has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. CTAA has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
CTAA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CTAA can inhibit the proliferation of cancer cells and induce apoptosis. CTAA has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, CTAA has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CTAA in lab experiments is its wide range of biological activities. CTAA has been found to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, making it a versatile compound for various research applications. However, one of the limitations of using CTAA is its potential toxicity. Further studies are needed to determine the safety and efficacy of CTAA for therapeutic use.
Orientations Futures
There are several future directions for research on CTAA. One area of interest is the development of CTAA-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of CTAA and its interaction with various signaling pathways in cells. In addition, further studies are needed to determine the safety and efficacy of CTAA for therapeutic use in humans.
Conclusion:
In conclusion, {2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTAA exhibits various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The synthesis of CTAA involves the reaction of 2-chloroaniline, benzaldehyde, and thiourea in the presence of acetic acid and glacial acetic acid. Although CTAA shows promise as a therapeutic agent, further studies are needed to determine its safety and efficacy for therapeutic use in humans.
Méthodes De Synthèse
The synthesis of CTAA involves the reaction of 2-chloroaniline, benzaldehyde, and thiourea in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of CTAA is typically around 70-80%, and the compound can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy.
Applications De Recherche Scientifique
CTAA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. CTAA has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, CTAA has been found to exhibit antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
2-[2-(2-chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-12-8-4-5-9-13(12)19-17-20-16(11-6-2-1-3-7-11)14(23-17)10-15(21)22/h1-9H,10H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHJILIKAKUUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(2-Chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)
![methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B5799221.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)


![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)


![N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5799278.png)

![4-chloro-2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5799293.png)
